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molecular formula C12H13NO3 B8291611 Ethyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate

Ethyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate

Cat. No. B8291611
M. Wt: 219.24 g/mol
InChI Key: FMZOCDQDZHIWBJ-UHFFFAOYSA-N
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Patent
US08541412B2

Procedure details

LiBr (1.03 g) is added to a solution of NaBH4 (0.45 g) in THF (15 ml). The reaction mixture is heated at reflux for 7 hours, and the compound obtained in Step B (1.3 g) is added, followed by B(OMe)3 (0.067 ml). After refluxing for 18 hours, the mixture is concentrated under reduced pressure and the residue obtained is taken up in 20 ml of 3N H2SO4. The aqueous phase is saturated with NaCl and extracted with ethyl acetate. The organic phase is dried over magnesium sulphate, filtered and evaporated to dryness. The residue is purified on silica gel (SiO2, eluant: AcOEt) to yield the title product in the form of a beige solid. The compound obtained is used directly in the next reaction.
Name
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0.067 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li+].[Br-].[BH4-].[Na+].[O:5]=[C:6]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH2:15][C:16](OCC)=[O:17])[CH:12]=2)[NH:7]1.B(OC)(OC)OC.[Na+].[Cl-]>C1COCC1.OS(O)(=O)=O>[OH:17][CH2:16][CH2:15][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:5])[CH2:14]2 |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0.45 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)CC(=O)OCC
Step Three
Name
Quantity
0.067 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel (SiO2, eluant: AcOEt)

Outcomes

Product
Name
Type
product
Smiles
OCCC=1C=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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